FRAX486

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FRAX486 es un potente inhibidor de las quinasas activadas por p21 (PAK), específicamente dirigido a PAK1, PAK2 y PAK3. Estas quinasas participan en diversos procesos celulares, incluida la reorganización del citoesqueleto, la motilidad celular y la supervivencia.

Aplicaciones Científicas De Investigación

FRAX486 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: This compound ha mostrado potencial para superar la resistencia a múltiples fármacos en las células cancerosas mediante la inhibición de la P-glicoproteína (ABCB1) y la mejora de la acumulación intracelular de fármacos.

Enfermedades Neurodegenerativas: Se ha estudiado su capacidad para revertir los efectos del síndrome de X frágil y otras afecciones neurodegenerativas al modular la morfología de las espinas dendríticas y la función sináptica.

Mecanismo De Acción

FRAX486 ejerce sus efectos inhibiendo las quinasas activadas por p21 (PAK), específicamente PAK1, PAK2 y PAK3. Estas quinasas desempeñan un papel crucial en diversos procesos celulares, que incluyen:

Reorganización del Citoesqueleto: Las PAK regulan la dinámica del citoesqueleto de actina, lo que afecta la forma y la motilidad celular.

Supervivencia Celular: Las PAK participan en las vías de señalización que promueven la supervivencia y la proliferación celular.

Función Sináptica: En el sistema nervioso, las PAK modulan la morfología de las espinas dendríticas y la plasticidad sináptica

Análisis Bioquímico

Biochemical Properties

FRAX486 interacts with PAKs, specifically PAK1, PAK2, and PAK3 . It has been shown to significantly reverse ABCB1-mediated multidrug resistance . Notably, this compound enhances intracellular drug accumulation and reduces efflux, resulting in the reversal of multidrug resistance .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reverse ABCB1-mediated multidrug resistance in breast cancer cells . Furthermore, it has been found to block autophagy in triple-negative breast cancer (TNBC) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting autophagy in TNBC cells by targeting PAK2 . This leads to the ubiquitination and proteasomal degradation of STX17, which mediates autophagosome–lysosome fusion . The inhibition of autophagy by this compound causes upregulation of the epithelial marker protein E-cadherin and thus suppresses the migration and metastasis of TNBC cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown that this compound significantly reversed ABCB1-mediated multidrug resistance

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the regulation of neuronal morphology and glucose homeostasis, indicating its involvement in metabolic pathways

Transport and Distribution

This compound has been found to enhance intracellular drug accumulation and reduce efflux This suggests that it may interact with transporters or binding proteins within cells and tissues

Subcellular Localization

This compound has been found to have no impact on the expression level and intracellular localization of ABCB1

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de FRAX486 implica múltiples pasos, comenzando con la preparación de la estructura central de pirido[2,3-d]pirimidin-7(8H)-ona. Los pasos clave incluyen:

Formación del núcleo de pirido[2,3-d]pirimidin-7(8H)-ona: Esto implica la ciclación de precursores apropiados en condiciones controladas.

Reacciones de sustitución: Introducción de los grupos 2,4-diclorofenilo y 3-fluoro-4-(1-piperazinil)fenilo a través de reacciones de sustitución nucleofílica.

Modificaciones finales: Etilaciones y otras modificaciones para alcanzar la estructura final de this compound.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye:

Escalado de las condiciones de reacción: Asegurar que las reacciones se puedan realizar a mayor escala sin comprometer la calidad del producto.

Procesos de purificación: Utilizar técnicas como recristalización, cromatografía y otros métodos de purificación para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

FRAX486 sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden introducir o reemplazar grupos funcionales en el compuesto

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr las sustituciones deseadas

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

FRAX597: Otro inhibidor de PAK con propiedades similares pero diferente especificidad y potencia.

Singularidad de FRAX486

This compound es único debido a su alta especificidad para PAK1, PAK2 y PAK3, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas quinasas en varios procesos celulares. Su capacidad para cruzar la barrera hematoencefálica y su biodisponibilidad oral mejoran aún más su potencial para aplicaciones terapéuticas .

Actividad Biológica

FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), particularly PAK2, and has emerged as a significant compound in various biological studies due to its diverse effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various disease models.

Overview of this compound

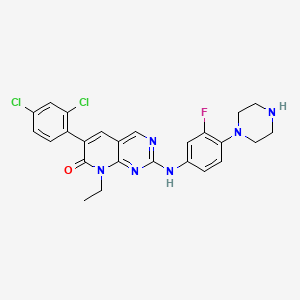

- Chemical Structure :

- Chemical Name: 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

- Purity: ≥98%

- Inhibition Potency :

Neurobehavioral Effects

This compound has been shown to rescue neurobehavioral and metabolic deficits in mouse models. In a study involving Cdkl5-knockout mice, treatment with this compound led to:

- Neuronal Maturation : Restoration of abnormal neuronal maturation and increased PSD95-positive puncta.

- Behavioral Improvements : Normalization of hyperactivity and fear learning defects .

- Oxidative Stress Reduction : Decreased reactive oxygen species levels in the blood .

Cancer Therapeutics

This compound also exhibits significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC):

- Autophagy Inhibition : It inhibits autophagy by targeting PAK2, leading to the degradation of STX17, which is critical for autophagosome-lysosome fusion. This results in increased levels of E-cadherin and decreased migration and metastasis of TNBC cells .

| Mechanism | Effect |

|---|---|

| Autophagy Inhibition | Decreased TNBC cell migration |

| E-cadherin Regulation | Upregulation enhances epithelial characteristics |

Multidrug Resistance Reversal

This compound has been found to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells:

- ATPase Activity Inhibition : It suppresses ABCB1 ATPase activity by up to 60.5%, leading to increased intracellular concentrations of doxorubicin in resistant cell lines .

| Parameter | Result |

|---|---|

| Maximum Inhibition Level | 60.5% at 10 μM |

| IC50 for ATPase Activity | 0.02 μM |

Fragile X Syndrome Model

In studies involving Fmr1 knockout mice (a model for Fragile X syndrome), this compound treatment ameliorated autism-like behaviors and improved dendritic spine morphology:

- Behavioral Assessment : Significant improvements were noted in social interaction tests.

- Neuroanatomical Changes : Enhanced dendritic spine density was observed post-treatment, indicating neuroprotective effects .

CDKL5 Deficiency Disorder

In another model, Cdkl5-deficient mice treated with this compound displayed:

Propiedades

IUPAC Name |

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFOIHIUYFSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.